1-Methylindoline-5-carboxylic acid
Description
Significance in Contemporary Organic Synthesis and Drug Discovery
The true value of 1-Methylindoline-5-carboxylic acid lies in its potential as a molecular scaffold. The indoline (B122111) core is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The presence of a carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, allowing for the construction of a diverse library of derivative compounds. This is particularly significant in drug discovery, where the ability to systematically alter a molecule's structure is key to optimizing its biological activity and pharmacokinetic properties.
While specific research exclusively focused on this compound is still emerging, the application of its close chemical relatives provides a strong indication of its potential. For instance, the analogous 1-methylindole-5-carboxylic acid is utilized in the preparation of diazaspiro ROCK inhibitors, a class of molecules with therapeutic potential in various diseases. apolloscientific.co.uk This suggests that this compound could serve as a crucial starting material for novel pharmaceutical agents.
A recent study highlights a protocol for the synthesis of 1-substituted indoles from indoline carboxylic acid through aromatization followed by a C-N cross-coupling reaction. molecularinfo.com This methodology underscores the utility of the indoline carboxylic acid framework in accessing a broad range of N-functionalized indole (B1671886) derivatives, which are of significant interest in medicinal chemistry.
Overview of Indoline Derivatives in Advanced Chemical Research
The indoline scaffold is a recurring motif in a vast array of biologically active compounds. acs.org Its inherent three-dimensional structure, in contrast to the planar indole ring, allows for more specific interactions with biological targets such as enzymes and receptors. This has led to the development of numerous indoline-containing drugs with a wide range of therapeutic applications.
Research has shown that derivatives of indoline possess potent antioxidant and anti-inflammatory activities. acs.org The strategic placement of various substituents on the indoline ring system can fine-tune these properties, leading to the discovery of highly effective therapeutic candidates. The versatility of the indoline core makes it a favored building block in the design of new drugs aimed at treating conditions associated with chronic inflammation. acs.org
The development of novel synthetic methods to construct and functionalize the indoline ring is an active area of research. organic-chemistry.org These methods aim to provide efficient and versatile routes to a wide variety of indoline derivatives, further expanding their potential applications in both medicinal chemistry and materials science.
Historical Context of Related Indole and Indoline Carboxylic Acids in Academic Inquiry
The study of indole and its derivatives has a rich history, dating back to the 19th century with the investigation of the natural dye indigo. The indole nucleus was first synthesized by Adolf von Baeyer in 1866. tandfonline.com Indole-3-acetic acid was one of the first plant hormones to be identified, highlighting the biological significance of indole carboxylic acids from an early stage.
The synthesis and reactions of indole carboxylic acids have been a subject of academic interest for many decades. acs.org Early research focused on understanding the fundamental reactivity of these compounds and their role in natural products. Over time, the focus has shifted towards their application in the synthesis of complex molecules and in medicinal chemistry.
The development of methods for the synthesis of indoline-2-carboxylic acid, a key component of several angiotensin-converting enzyme (ACE) inhibitors, marked a significant milestone in the application of indoline derivatives in medicine. google.com Early synthetic routes often required harsh conditions, but newer methods have been developed to provide these valuable compounds more efficiently. google.com The historical progression of research on indole and indoline carboxylic acids demonstrates a continuous evolution from fundamental studies to targeted applications in drug discovery and development.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 2,3-Dihydro-1-methyl-1H-indole-5-carboxylic acid; 5-Carboxy-1-methylindoline | C10H11NO2 | 177.20 | 380922-37-2 |
| 1-Methylindole-5-carboxylic acid | 5-Carboxy-1-methylindole | C10H9NO2 | 175.18 | 186129-25-9 |
| Indole-5-carboxylic acid | 5-Carboxyindole | C9H7NO2 | 161.16 | 1670-81-1 |
| Indoline-2-carboxylic acid | - | C9H9NO2 | 163.17 | 79815-20-6 |
| Indole-3-acetic acid | Heteroauxin | C10H9NO2 | 175.18 | 87-51-4 |
| Indole | - | C8H7N | 117.15 | 120-72-9 |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSYQXLYOLWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630536 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380922-37-2 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylindoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization in Chemical Synthesis
Strategies for the Direct Synthesis of 1-Methylindoline-5-carboxylic acid
The direct synthesis of this compound can be achieved through several routes, primarily involving the oxidation of suitable precursors or the interconversion of functional groups on a pre-existing indoline (B122111) scaffold.
Oxidation Approaches from Precursors
A common and effective method for synthesizing carboxylic acids is the oxidation of precursor functional groups. organic-chemistry.orglibretexts.org In the context of this compound, this typically involves the oxidation of a methyl group or an aldehyde at the C5 position of the 1-methylindoline (B1632755) core. While direct oxidation of an aryl methyl group to a carboxylic acid can be challenging, various methods exist for this transformation. google.com For instance, the oxidation of a methyl-substituted benzene (B151609) can be achieved using reagents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com Similarly, primary alcohols and aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ & H₂SO₄). libretexts.orgharvard.edu
A plausible synthetic route, therefore, would start from a precursor like 1-methyl-5-formylindoline, which could be oxidized to the desired carboxylic acid. Control experiments in other indole (B1671886) systems have shown that under certain conditions, an aldehyde group can be resistant to oxidation, highlighting the importance of selecting the appropriate reaction conditions. acs.org
Functional Group Interconversions on Indoline Scaffolds
Functional group interconversion represents a versatile strategy for the synthesis of this compound. researchgate.netorganic-chemistry.org This approach begins with an indoline derivative containing a functional group at the C5 position that can be chemically transformed into a carboxylic acid. One such precursor is a nitrile (5-cyano-1-methylindoline). The hydrolysis of a nitrile to a carboxylic acid is a well-established two-step process. libretexts.org The initial step involves the formation of the nitrile, often through a nucleophilic substitution reaction between an appropriate alkyl halide and a cyanide anion. libretexts.org The subsequent hydrolysis of the nitrile can be carried out by heating with either an acidic or basic aqueous solution. libretexts.org
Another pathway involves the carboxylation of a Grignard reagent. libretexts.org This method would start with 5-bromo-1-methylindoline, which would first be converted to its corresponding Grignard reagent. This highly nucleophilic species can then react with carbon dioxide, an electrophile, to form the magnesium salt of the carboxylic acid. libretexts.org Subsequent treatment with a strong aqueous acid yields the final this compound. libretexts.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound requires methods for introducing functional groups at specific positions on the indoline ring and for constructing the indoline core with pre-existing substituents.
Regioselective Functionalization and Substituent Introduction
The regioselective functionalization of the indoline ring is crucial for preparing substituted analogues. The indole nucleus, a related heterocyclic system, has been extensively studied for C-H functionalization, with the C2 and C3 positions being the most reactive. nih.gov However, functionalization of the benzene ring of the indoline scaffold presents a greater challenge due to the similar reactivity of the C-H bonds. nih.gov
Directing groups can be employed to achieve regioselectivity. For example, an aldehyde group at the C3 position of an indole has been used to direct alkenylation to the C4 position. nih.gov Similarly, a phosphine (B1218219) oxide group at the N1 position can direct arylation to the C7 position. nih.gov Enzymatic carbene transfer has also been utilized for the regioselective C-H functionalization of N-substituted indolines, allowing for the introduction of functional groups at either the α or β position to the nitrogen. chemrxiv.org
The synthesis of nitro-substituted indole-2-carboxylic acids has been achieved through the nitration of indoline-2-carboxylic acid, followed by dehydrogenation. researchgate.net This demonstrates that substituents can be introduced onto the indoline ring prior to aromatization to the corresponding indole.
Multicomponent Reaction Approaches for Indoline Core Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the indoline scaffold with inherent diversity. acs.orgrsc.orgnih.govrsc.org These one-pot reactions combine three or more reactants to form a single product that incorporates most of the atoms from the starting materials. rsc.org
Several MCRs have been developed for the synthesis of indoles and related heterocycles. acs.orgrsc.orgnih.govnih.gov For instance, an Ugi multicomponent reaction followed by an acid-induced cyclization can be used to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides. rsc.org Another example is the Ugi-tetrazole four-component reaction, which has been used to synthesize 2-tetrazolo substituted indoles. nih.gov While these examples focus on indole synthesis, the principles can be adapted for the construction of substituted indoline frameworks, which can then be further functionalized to produce analogues of this compound.
Derivatization in Synthetic Pathways
The carboxylic acid group of this compound and its analogues serves as a versatile handle for further derivatization, enabling the synthesis of a wide array of related compounds. researchgate.netnih.gov Common derivatization reactions include the formation of esters and amides.
The conversion of a carboxylic acid to an ester can be achieved through various methods. For instance, reaction with an alcohol in the presence of an acid catalyst or coupling with a diazonium salt derived from a primary amine can yield the corresponding ester. organic-chemistry.org
Amide formation is another key derivatization pathway. The carboxylic acid can be converted to an acid chloride, which then reacts with an amine to form the amide. google.com For example, 1-methylindazole-3-carboxylic acid has been converted to its acid chloride and subsequently reacted with an amine to produce Granisetron. google.com Similarly, the synthesis of 1,5-diaryl-1H-imidazole-4-carbohydrazides involves the reaction of the corresponding ester with hydrazine (B178648) monohydrate. nih.gov These methods are directly applicable to the derivatization of this compound.
The following table summarizes various synthetic transformations relevant to the synthesis and derivatization of this compound:
| Transformation | Starting Material | Reagents | Product | Reference |
| Oxidation of Aldehyde | 1-Methyl-5-formylindoline | KMnO₄ or Jones Reagent | This compound | libretexts.org |
| Nitrile Hydrolysis | 5-Cyano-1-methylindoline | H₃O⁺ or OH⁻, heat | This compound | libretexts.org |
| Grignard Carboxylation | 5-Bromo-1-methylindoline | 1. Mg, 2. CO₂, 3. H₃O⁺ | This compound | libretexts.org |
| Esterification | This compound | Alcohol, Acid Catalyst | 1-Methylindoline-5-carboxylate ester | organic-chemistry.org |
| Amide Formation | This compound | 1. SOCl₂, 2. Amine | N-substituted-1-methylindoline-5-carboxamide | google.com |
An exploration of the synthetic pathways leading to and modifying this compound reveals a variety of established and innovative chemical strategies. This article delves into the specific methodologies for the modification of its carboxylic acid group and the crucial steps involved in constructing the core N-methylated indoline scaffold.
1 Esterification and Amidation Strategies for Carboxylic Acid Modification
The carboxylic acid group at the 5-position of the indoline ring is a key functional handle for derivatization, primarily through esterification and amidation reactions. These modifications are fundamental in medicinal chemistry for altering the compound's physicochemical properties.
Esterification:
The conversion of a carboxylic acid to an ester, known as esterification, is a cornerstone of organic synthesis. For a substrate like this compound, several reliable methods can be employed.
One of the most classic methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfers and the elimination of water to yield the ester. masterorganicchemistry.com
For substrates that may be sensitive to strong acidic conditions, alternative methods are preferred. The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a highly efficient method for esterification at room temperature. organic-chemistry.org This method, often referred to as the Steglich esterification, is advantageous as it suppresses the formation of side products and is effective even for sterically hindered carboxylic acids and alcohols. organic-chemistry.org Other reagents and catalysts for esterification include phosphorus oxychloride (POCl₃), which facilitates the reaction in quantitative yields at relatively low temperatures, and sulfuryl fluoride (B91410) (SO₂F₂), which mediates a dehydrative coupling at room temperature with high efficiency and broad functional group compatibility. derpharmachemica.comorganic-chemistry.org
| Method | Reagents | Typical Conditions | Notes |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, TsOH) | Reflux in excess alcohol | Equilibrium-driven reaction. masterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP | Anhydrous CH₂Cl₂, 0°C to 20°C | High yields, suitable for sensitive substrates. organic-chemistry.org |
| POCl₃ Method | Alcohol, POCl₃ | Room temperature for primary alcohols | Chemoselective and efficient. derpharmachemica.com |
| SO₂F₂ Method | Alcohol, SO₂F₂ | Room temperature | Broad substrate scope, mild conditions. organic-chemistry.org |
Amidation:
The formation of amides from carboxylic acids is another critical transformation. Amides are generally more stable than esters and offer different hydrogen bonding capabilities. The direct reaction of a carboxylic acid with an amine is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid is usually activated first.
Similar to esterification, coupling reagents like DCC can be used to facilitate amide bond formation. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride, such as 1-methylindoline-5-carbonyl chloride, would then readily react with a primary or secondary amine to form the corresponding amide. For instance, a solution of 1-methylindazole-3-carboxylic acid chloride in dichloromethane (B109758) can be treated with an amine and a base like triethylamine (B128534) to produce the amide. google.com
The mechanism for amidation in the presence of an acid catalyst involves the initial protonation of the carbonyl, followed by nucleophilic attack by the amine. youtube.com Subsequent proton transfer and elimination of a water molecule yield the amide. youtube.com Unlike esterification, amidation reactions with amines are often not conducted in strongly acidic environments because the amine, being basic, would be protonated, rendering it non-nucleophilic. youtube.com
2 N-Methylation and Indoline Ring Formation Techniques
The synthesis of the this compound structure itself involves two key strategic considerations: the formation of the indoline ring system and the introduction of the methyl group at the nitrogen atom (N-methylation).
N-Methylation:
N-methylation of the indole or indoline nitrogen is a common synthetic step. A widely used method involves the deprotonation of the N-H bond with a strong base, followed by alkylation with a methylating agent. For indoles, bases like sodium hydride (NaH) or sodium amide (NaNH₂) in a solvent like dimethylformamide (DMF) or liquid ammonia (B1221849) are used to generate the indolide anion. orgsyn.org This anion then acts as a nucleophile, attacking a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate. google.com
More environmentally friendly and selective methods have also been developed. The use of dimethyl carbonate (DMC) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides an effective means for the N-methylation of indoles. st-andrews.ac.uk Another mild and highly selective method employs phenyl trimethylammonium iodide (PhMe₃NI) as a non-toxic, easy-to-handle solid methylating agent, which can achieve monoselective N-methylation in high yields with excellent functional group tolerance. acs.org
| Methylating Agent | Base/Catalyst | Typical Conditions | Notes |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, 0°C to room temp. | Classic and effective method. |
| Methyl Iodide (CH₃I) | Sodium Amide (NaNH₂) | Liquid Ammonia / Ether | Strong base required. orgsyn.org |
| Dimethyl Sulfate | Alkaline Earth Metal Oxide | C₁ to C₄ Alkanols | Used for N-methylation of indazoles. google.com |
| Dimethyl Carbonate (DMC) | DABCO | - | Greener alternative to traditional reagents. st-andrews.ac.uk |
| Phenyl Trimethylammonium Iodide | Mild Base | - | Safe, non-toxic, and highly selective. acs.org |
Indoline Ring Formation:
The synthesis of the indoline core can be approached in two primary ways: by direct synthesis of the indoline ring or by the synthesis of a corresponding indole followed by reduction.
The latter is a very common strategy. Numerous named reactions exist for the synthesis of the indole nucleus, which can then be reduced to the indoline. For creating 5-substituted indoles, methods like the Fischer, Leimgruber-Batcho, and Reissert syntheses are valuable. pharmaguideline.com The Fischer indole synthesis, for example, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. pharmaguideline.com To obtain a 5-carboxy-substituted indole, one could start with a (4-carboxyphenyl)hydrazine derivative.
Once the substituted indole, such as 1-methylindole-5-carboxylic acid, is formed, the 2,3-double bond can be reduced to yield the indoline structure. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂/Pd/C) or with chemical reducing agents like sodium cyanoborohydride or by using a lanthanide-promoted hydroboration with pinacolborane. organic-chemistry.org
Chemical Transformations and Advanced Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Core
The indoline nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents—the N-methyl group and the carboxylic acid—play a crucial role in determining the regioselectivity of these reactions. The N-methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and the ability of the nitrogen lone pair to stabilize the arenium ion intermediate through resonance. Conversely, the carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects masterorganicchemistry.comwikipedia.orglibretexts.org.
In 1-methylindoline-5-carboxylic acid, the positions ortho to the activating N-methyl group are C7, and para is C4. The position meta to the deactivating carboxylic acid group is C7. Therefore, electrophilic attack is strongly favored at the C7 position, driven by the powerful directing effect of the nitrogen atom. The C4 position is also activated, though to a lesser extent. The C6 position is the least likely to be attacked due to being ortho to the deactivating carboxylic acid group.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orgmasterorganicchemistry.com. While specific studies on this compound are limited, the expected outcomes can be predicted based on the principles of EAS masterorganicchemistry.comwikipedia.orglibretexts.org. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-methyl-7-nitroindoline-5-carboxylic acid.
| Reaction | Reagents | Major Product (Predicted) | Reference |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | 1-Methyl-7-nitroindoline-5-carboxylic acid | wikipedia.org |
| Bromination | Br2, FeBr3 | 7-Bromo-1-methylindoline-5-carboxylic acid | wikipedia.org |
| Sulfonation | Fuming H2SO4 | 1-Methylindoline-5-carboxylic-7-sulfonic acid | wikipedia.org |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 7-Acyl-1-methylindoline-5-carboxylic acid | wikipedia.org |
Nucleophilic Acyl Substitution at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle for a variety of nucleophilic acyl substitution reactions. These transformations allow for the synthesis of a wide range of derivatives, such as esters, amides, and acid chlorides. The general mechanism involves the activation of the carboxylic acid, followed by the attack of a nucleophile.
Esterification: The formation of esters from carboxylic acids is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method masterorganicchemistry.commasterorganicchemistry.com. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or activated with coupling agents, to facilitate esterification under milder conditions organic-chemistry.org.
Amide Bond Formation: Amide coupling is another crucial reaction of carboxylic acids. Direct reaction with an amine is generally inefficient and requires high temperatures khanacademy.org. Therefore, coupling agents are widely employed to activate the carboxylic acid and facilitate amide bond formation under mild conditions. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) nih.govresearchgate.netgrowingscience.comyoutube.com.
| Derivative | Reaction | Typical Reagents | Reference |
|---|---|---|---|
| Ester | Esterification | ROH, H+ (Fischer); or SOCl2 then ROH | masterorganicchemistry.commasterorganicchemistry.com |
| Amide | Amide Coupling | RNH2, EDC, HOBt | nih.govresearchgate.net |
| Acid Chloride | Halogenation | SOCl2 or (COCl)2 | researchgate.net |
Directed C-H Functionalization Methodologies
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to molecular diversification. In the context of this compound, the carboxylic acid group can serve as a directing group to control the regioselectivity of C-H activation.
The carboxylate group can coordinate to a metal catalyst, bringing the catalyst into proximity with specific C-H bonds and enabling their selective activation. For a carboxylic acid at the C5 position of the indoline ring, this directing effect would primarily facilitate the functionalization of the ortho C-H bonds at the C4 and C6 positions. While specific studies on this compound are not prevalent, extensive research on other aromatic carboxylic acids has established this principle. Palladium and rhodium are common catalysts for such transformations rsc.org.
Transition metal catalysis is central to directed C-H functionalization. Palladium-catalyzed reactions are widely used for C-H arylation, while rhodium catalysts are often employed for C-H alkylation and alkenylation rsc.orgrsc.orgnih.gov. The choice of catalyst, ligand, and reaction conditions is critical for achieving high selectivity and yield. For instance, a rhodium-catalyzed decarbonylative alkylation of indolines with alkyl carboxylic acids has been developed, showcasing the potential for C-7 functionalization, which is a position also influenced by the N-methyl group in our target molecule rsc.org.
| Transformation | Catalyst System (Example) | Position Functionalized (Predicted) | Reference |
|---|---|---|---|
| C-H Arylation | Pd(OAc)2, Ligand, Base | C4 and/or C6 | rsc.org |
| C-H Alkenylation | [RhCp*Cl2]2, AgSbF6 | C4 and/or C6 | |
| C-H Alkylation (Decarbonylative) | Rh(I) catalyst | C7 | rsc.org |
Cycloaddition and Annulation Reactions Involving the Indoline Framework
The indoline scaffold can participate in cycloaddition and annulation reactions to construct more complex polycyclic systems. These reactions can involve either the aromatic part of the molecule or the heterocyclic ring, depending on the reaction conditions and the nature of the reacting partner.
Diels-Alder Reaction: While the benzene (B151609) ring of the indoline is aromatic and generally unreactive as a diene in Diels-Alder reactions under normal conditions, dearomatization strategies can enable its participation. More commonly, derivatives of indoline with diene or dienophile functionalities can undergo Diels-Alder reactions wikipedia.orgrsc.orgmasterorganicchemistry.comnih.gov. For example, an exocyclic double bond could be introduced to the indoline ring, which could then act as a diene.
[3+2] Cycloaddition: 1,3-dipolar cycloadditions are powerful methods for the construction of five-membered rings. Azomethine ylides, generated from the indoline nitrogen and an adjacent carbon, can react with various dipolarophiles in a [3+2] cycloaddition manner rsc.orgyoutube.comwikipedia.orgresearchgate.netrsc.org. These reactions are often highly stereoselective and provide access to complex pyrrolidino-indoline scaffolds. While the carboxylic acid group at C5 might influence the reactivity, the fundamental reaction pathway is expected to be viable.
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. For indolines, this can be achieved through various strategies, including transition-metal-catalyzed C-H activation followed by coupling with a bifunctional reagent.
Stereoselective Transformations for Chiral Analogues
The development of stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. For this compound, stereocenters can be introduced at various positions.
Asymmetric Synthesis: Enantioselective synthesis of chiral indolines can be achieved through several methods, including asymmetric hydrogenation of the corresponding indoles, or through enantioselective cyclization reactions nih.govnih.gov. For instance, copper-catalyzed enantioselective alkene hydroamination/cyclization of N-sulfonyl-2-allylanilines provides a route to chiral 2-methylindolines nih.gov.
Chiral Resolution: Racemic mixtures of indoline derivatives can be separated into their constituent enantiomers through chiral resolution. This often involves the formation of diastereomeric salts by reacting the carboxylic acid with a chiral amine resolving agent wikipedia.orglibretexts.org. The resulting diastereomers, having different physical properties, can then be separated by crystallization, followed by regeneration of the enantiomerically pure carboxylic acid libretexts.orgnih.gov.
| Method | Description | Example Approach for Analogs | Reference |
|---|---|---|---|
| Asymmetric Synthesis | Direct formation of a single enantiomer using a chiral catalyst or auxiliary. | Asymmetric hydrogenation of a corresponding indole (B1671886) precursor. | nih.govnih.gov |
| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Formation of diastereomeric salts with a chiral amine. | wikipedia.orglibretexts.org |
Advanced Research Applications in Medicinal Chemistry and Drug Discovery
1-Methylindoline-5-carboxylic acid as a Precursor for Biologically Active Molecules
The inherent chemical architecture of this compound, featuring a fused bicyclic system of a benzene (B151609) ring and a nitrogen-containing five-membered ring, makes it a prized starting material in pharmaceutical research. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular frameworks with diverse pharmacological properties.
Synthesis of Indoline-based Drug Candidates
The indoline (B122111) scaffold, a reduced form of the indole (B1671886) ring system, is a prevalent feature in numerous natural products and synthetic compounds with significant medicinal value. Current time information in Bangalore, IN. The synthesis of drug candidates based on this structure often leverages precursors like this compound. The N-methylation in this specific compound can influence the molecule's pharmacokinetic properties, such as its lipophilicity and metabolic stability, which are critical factors in drug design.
The general synthetic utility of the indoline-5-carboxylic acid core allows for its elaboration into a variety of drug candidates. For instance, the carboxylic acid moiety can be converted into amides, esters, and other functional groups, enabling the exploration of a broad chemical space to identify compounds with optimal therapeutic activity.
Development of Indole and Indoline Derivatives in Pharmaceutical Research
The development of indole and indoline derivatives is a cornerstone of modern pharmaceutical research, with this structural motif being present in a wide range of approved drugs and clinical candidates. researchgate.net Research has demonstrated that the indole nucleus is a "privileged scaffold," meaning it can bind to multiple receptors with high affinity, leading to a broad spectrum of biological activities. researchgate.net
Derivatives of this compound can be designed to interact with specific biological targets by strategically modifying the core structure. These modifications can include the introduction of various substituents on the aromatic ring or alterations to the carboxylic acid group. This tailored approach allows for the fine-tuning of a compound's pharmacological profile to achieve desired therapeutic effects.
Applications in Targeted Therapeutic Agent Design
The versatility of this compound as a precursor extends to the development of targeted therapeutic agents designed to interact with specific molecular targets implicated in disease pathogenesis.
Role in Anticancer Compound Development (e.g., Pin1 Inhibitors, MCL-1 Inhibitors)
The indole and indoline scaffolds are key components in the design of various anticancer agents.
Pin1 Inhibitors: The enzyme Pin1, a peptidyl-prolyl cis-trans isomerase, is overexpressed in many human cancers and plays a crucial role in oncogenesis. researchgate.netnih.gov Consequently, the development of Pin1 inhibitors is a promising strategy for cancer therapy. researchgate.netnih.gov While direct synthesis from this compound is not extensively documented in publicly available research, the core indoline structure is a key feature of some Pin1 inhibitors. The design of such inhibitors often involves creating molecules that can fit into the active site of the enzyme, and the indoline scaffold provides a suitable framework for this purpose.
MCL-1 Inhibitors: Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. researchgate.netnih.gov The development of MCL-1 inhibitors is therefore a significant area of cancer research. researchgate.netnih.gov Studies have shown that potent MCL-1 inhibitors can be developed from an 1H-indole-5-carboxylic acid structure. researchgate.net This highlights the potential of this compound as a starting point for the synthesis of novel MCL-1 inhibitors. The general approach involves designing molecules that can bind to the BH3 binding groove of MCL-1, thereby disrupting its anti-apoptotic function.
Table 1: Examples of Indole/Indoline-based Anticancer Agent Scaffolds
| Target | Scaffold Type | Reference |
|---|---|---|
| Pin1 | Indoline-based | researchgate.netnih.gov |
| MCL-1 | 1H-Indole-5-carboxylic acid | researchgate.net |
| MCL-1 | Tricyclic 2-indole carboxylic acid | nih.gov |
Potential in Neuroactive Compound Synthesis
The indole nucleus is a fundamental component of many neuroactive compounds, including the neurotransmitter serotonin. This has spurred extensive research into the synthesis of indole-based derivatives for the treatment of neurological and psychiatric disorders. A notable example is the synthesis of a major metabolite of the antidepressant vilazodone, which involves the use of indole-5-carboxylic acid derivatives. nih.gov This underscores the potential of this compound as a precursor for generating novel neuroactive agents. The structural modifications enabled by this precursor could lead to compounds with improved efficacy and selectivity for specific neuronal targets.
Antimicrobial and Antifouling Agent Research
The development of new antimicrobial and antifouling agents is crucial to combatting antibiotic resistance and preventing the accumulation of organisms on submerged surfaces. Indole derivatives have shown promise in both of these areas.
Antimicrobial Agents: Research has demonstrated that derivatives of indole carboxylic acids exhibit significant antibacterial activity. For instance, new 5-substituted-N'-[(1E)-(2-hydroxyquinolin-3-yl)methylene]-3-phenyl-1H-indole-2-carbohydrazide derivatives have been synthesized and screened for their antimicrobial properties. researchgate.net While this specific example does not start from this compound, it illustrates the potential of the broader class of indole carboxylic acids in developing new antimicrobial drugs.
Antifouling Agents: Indole derivatives have also been investigated as environmentally friendly antifouling agents. For example, a study reported the synthesis and antifouling activity of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which contain an indole moiety. mdpi.com Although not directly derived from this compound, this research highlights the utility of the indole scaffold in creating effective antifouling compounds.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications of a lead compound affect its biological activity. For derivatives of the indoline and indole-5-carboxylic acid core, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Research into related indole-5-carboxylic acid derivatives has shown that modifications at various positions of the indole ring system can significantly influence biological outcomes. For instance, in a study on inhibitors of cytosolic phospholipase A2α (cPLA2α), derivatives of 1-(2-oxopropyl)indole-5-carboxylic acid were synthesized to evaluate the impact of substituents at the indole 3-position. nih.gov The introduction of butanoyl and hexanoyl groups at this position was found to modulate metabolic stability and aqueous solubility, although it did not considerably affect the inhibitory potency in most cases. nih.gov This suggests that for certain targets, the 3-position of the indole scaffold can be modified to improve drug-like properties without compromising the desired biological activity.
Similarly, comprehensive SAR investigations on tricyclic indoline derivatives have identified regions of the molecule that can be altered to enhance potency and reduce toxicity. nih.gov These studies provide a roadmap for chemists to systematically modify the lead structure, such as this compound, to achieve a better therapeutic profile.
The following table summarizes key findings from SAR studies on related indole carboxylic acid derivatives, which can inform the design of novel this compound analogs.
| Scaffold/Derivative | Target | Position of Modification | Key SAR Findings | Reference |
| 1-(2-oxopropyl)indole-5-carboxylic acids | Cytosolic phospholipase A2α (cPLA2α) | Indole 3-position | Butanoyl and hexanoyl substituents influenced metabolic stability and solubility. | nih.gov |
| Tricyclic indoline | Methicillin-Resistant Staphylococcus aureus (MRSA) | Various positions on the tricyclic system | Identified regions tolerant to modification, leading to more potent and less toxic analogs. | nih.gov |
| Indole-based bisindoles | HIV-1 gp41 | Rings A, B, C, and D of the indole scaffold | Substitutions on ring D and the nature of the linker between indole moieties were critical for binding and antiviral potency. | acs.org |
| 1H-Indole-3-carboxylic acid pyridine-3-ylamides | 5-HT2C Receptor | Pyridine (B92270) and indole moieties | Specific substitutions led to high affinity and selectivity for the target receptor. | researchgate.net |
These examples underscore the power of SAR in refining the pharmacological profile of indole-based compounds. For this compound, this would involve synthesizing a library of analogs with systematic variations at the N1-methyl group, the carboxylic acid at C5, and on the aromatic ring to probe the chemical space and identify compounds with superior properties.
Computational Drug Design and Virtual Screening Applications
Computational drug design and virtual screening have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification of promising new drug candidates. The this compound scaffold is well-suited for such in silico approaches.
Virtual screening involves the computational screening of large libraries of chemical compounds against a biological target. This can be done using either ligand-based or structure-based methods. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. For this compound, this would involve searching databases for compounds with similar shape, size, and pharmacophoric features.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein. A homology model or a crystal structure of the target can be used to perform docking studies, where virtual compounds are fitted into the binding site of the protein to predict their binding affinity. For example, in the discovery of novel blockers for the Kv1.5 potassium channel, a protein-based pharmacophore derived from a homology model was used to screen a corporate database, leading to the identification of several active compounds. nih.gov This highlights the potential of using computational models to identify novel chemotypes, even when the target's crystal structure is not available.
High-throughput virtual screening (HTVS) can be employed to screen vast numbers of compounds, including novel analogs of this compound. emerginginvestigators.org For instance, HTVS has been used to identify potential inhibitors of the kinesin Eg5 protein by screening a library of dihydropyrimidine (B8664642) analogs. emerginginvestigators.org A similar approach could be applied to a library of virtual this compound derivatives to identify potential inhibitors for a specific biological target.
The insights gained from computational studies can guide the synthesis of the most promising compounds, thereby streamlining the drug discovery process. The following table outlines various computational techniques and their potential application to this compound.
| Computational Technique | Description | Application to this compound | Reference |
| Ligand-Based Virtual Screening | Searching for molecules with similar properties to a known active ligand. | Identifying compounds with similar pharmacophoric features to active this compound derivatives. | nih.gov |
| Structure-Based Virtual Screening (Docking) | Predicting the binding orientation and affinity of a molecule to a target protein's 3D structure. | Docking virtual libraries of this compound analogs into the active site of a target protein. | nih.gov |
| Homology Modeling | Building a 3D model of a target protein based on the structure of a related known protein. | Creating a model of a target for which no experimental structure exists, to be used in structure-based screening. | nih.gov |
| High-Throughput Virtual Screening (HTVS) | Rapid computational screening of very large compound libraries. | Screening millions of virtual compounds, including novel this compound analogs, against a specific target. | emerginginvestigators.org |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups responsible for biological activity. | Developing a pharmacophore model from known active this compound derivatives to guide the design of new, more potent compounds. | nih.gov |
By leveraging these computational approaches, researchers can explore the vast chemical space around the this compound scaffold, prioritize synthetic efforts, and accelerate the discovery of new drug candidates.
Biological Activity and Mechanistic Investigations at the Molecular Level
In Vitro and In Vivo Assessment of Biological Potency of Analogues
The biological potency of various indoline (B122111) and indole (B1671886) carboxylic acid derivatives has been evaluated through a range of in vitro and in vivo studies, demonstrating their potential in diverse therapeutic areas.
Cell-based assays have been instrumental in profiling the pharmacological effects of indoline and indole analogues. For instance, a series of 5-hydroxyindole-3-carboxylic acid derivatives were evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. The MTT assay revealed that these compounds exhibited cytotoxicity against cancer cells with no significant impact on normal human dermal fibroblast cells, indicating a degree of selectivity. nih.govsemanticscholar.org One ester derivative, in particular, demonstrated a half-maximal effective concentration (EC50) of 4.7 µM. nih.gov
In another study, indole-aryl amide derivatives were tested for their in vitro cytotoxicity against a panel of human cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). Some of these compounds showed significant activity against several of these cell lines. mdpi.com Furthermore, indole carboxylic acid esters of the sesquiterpene melampomagnolide B have demonstrated potent anticancer activity against both hematological and solid tumor cell lines. nih.gov
The anti-inflammatory potential of indoline-based compounds has also been explored using cell-based assays. Derivatives of indoline were identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. acs.org
Below is an interactive data table summarizing the cytotoxic activity of selected 5-hydroxyindole-3-carboxylic acid ester analogues against the MCF-7 cell line.
| Compound ID | R Group | EC50 (µM) on MCF-7 Cells |
| 5a | 4-chlorophenyl | < 10 |
| 5d | 4-methoxyphenyl | 4.7 |
| 5l | 2-naphthyl | < 10 |
Data sourced from studies on 5-hydroxyindole-3-carboxylic acid derivatives. nih.govsemanticscholar.org
The antimicrobial properties of indole and indoline derivatives have been a subject of significant investigation. Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated significant antibacterial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. These compounds also showed promising antifungal activity, particularly against Candida krusei. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were in the range of 3.125-50 µg/mL. nih.gov
Ester and amide derivatives of indole-2-carboxylic acid have also been evaluated for their antimicrobial properties. One derivative was particularly active against Enterococcus faecalis and showed significant activity against Candida albicans with a MIC value of 8 µg/mL. fabad.org.trresearchgate.net Indole-3-carboxamide-polyamine conjugates have been shown to target bacterial membranes and act as potentiators for existing antibiotics. nih.gov
In the context of marine organisms, indole derivatives have been investigated as environmentally friendly antifouling agents. These compounds, derived from secondary metabolites of marine organisms, have shown excellent properties in inhibiting the growth of marine algae and bacteria, with some exhibiting inhibition rates of over 90%. nih.gov The mechanism is thought to involve an increase in Ca2+ efflux in the marine algae. nih.gov Halogenated indole derivatives, in particular, have demonstrated significant anti-algal activities against marine diatoms, with EC50 values lower than the reference compound CuSO4. tandfonline.com
The following table presents the antimicrobial activity of a selected indole-2-carboxylic acid derivative.
| Compound ID | Test Organism | MIC (µg/mL) |
| 2 | Enterococcus faecalis | Notable |
| 2 | Candida albicans | 8 |
Data from studies on ester and amide derivatives of indole-2-carboxylic acid. fabad.org.trresearchgate.net
Mechanistic Studies of Biological Action
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.
Research into indole and indoline analogues has identified several molecular targets. As mentioned, certain indoline derivatives function as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), suggesting a mechanism for their anti-inflammatory effects. acs.org
In the field of antiviral research, indole-2-carboxylic acid has been identified as a scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). These compounds are believed to chelate with two Mg2+ ions within the active site of the integrase enzyme, thereby inhibiting its function. nih.gov
Furthermore, indole-3-carboxylic acid derivatives have been shown to activate genes of Toll-like receptors (TLRs) in innate immunity, indicating an immunomodulatory mechanism of action. mdpi.com
Several studies have demonstrated that indole and indoline derivatives can induce apoptosis and modulate the cell cycle in cancer cells. For example, a series of indole carboxylic acid conjugates of podophyllotoxin were found to induce cell cycle arrest at the G2 phase and promote apoptosis in human chronic myeloid leukemia cells. researchgate.net
In a study on colorectal cancer cells, indole-3-carboxylic acid was found to enhance the cellular senescence and growth arrest induced by the chemotherapeutic drug doxorubicin. This was associated with an inhibition of cell proliferation and promotion of cell cycle arrest. researchgate.net Another study on indole-aryl amide derivatives showed that a particular compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 colon cancer cells. mdpi.com Novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been shown to activate caspase-3, a key executioner enzyme in apoptosis. tandfonline.com
Enzymatic and Receptor Interaction Studies
Direct interaction with enzymes and receptors is a key aspect of the mechanism of action for many bioactive compounds. Indole and indoline carboxylic acid analogues have been the subject of such investigations.
As previously noted, indoline-based compounds have been identified as inhibitors of the enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org Similarly, indole-2-carboxylic acid derivatives have been shown to inhibit the enzymatic activity of HIV-1 integrase. nih.gov
In terms of receptor interactions, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This action inhibits the potentiation of NMDA-gated currents by glycine, suggesting a role in modulating excitatory neurotransmission.
Bioavailability and Metabolic Fate Research (Excluding Dosage/Administration)
Currently, there is a notable absence of publicly available scientific literature detailing the bioavailability and metabolic fate of 1-Methylindoline-5-carboxylic acid. Extensive searches of chemical and biomedical databases have not yielded specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system.
While research exists on the general metabolic pathways of related chemical classes, such as indoline and indole derivatives, this information is not specific to this compound and cannot be presented as direct evidence of its pharmacokinetic profile. For instance, studies on other indoline-containing compounds have shown that metabolic transformations can include the dehydrogenation of the indoline ring to form an indole structure, a reaction often catalyzed by cytochrome P450 enzymes like CYP3A4. Furthermore, N-methyl groups on indoline structures can be susceptible to N-demethylation. The resulting indole structures can then undergo further oxidative metabolism, with hydroxylation, particularly at the 5- and 6-positions of the indole ring, being a common pathway.
However, without direct experimental investigation of this compound, it is not possible to construct data tables or provide detailed research findings on its specific bioavailability, such as its rate and extent of absorption, its distribution throughout the body, or the specific metabolites that are formed and how they are eliminated. The generation of scientifically accurate and detailed content for this section, including the required data tables, is contingent on the future publication of dedicated pharmacokinetic studies on this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-Methylindoline-5-carboxylic acid and related indole (B1671886) derivatives, these calculations have been instrumental in characterizing their electronic structure and reactivity. bohrium.com
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the optimized molecular structure and vibrational properties of molecules like this compound. bohrium.comnih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to determine structural parameters and predict vibrational spectra. bohrium.commdpi.com These theoretical calculations are often compared with experimental data from techniques like FT-IR and FT-Raman spectroscopy to validate the computational models. bohrium.com For instance, studies on similar indole derivatives have shown good agreement between theoretical and experimental vibrational wavenumbers, with assignments made based on potential energy distribution (PED). bohrium.com
HOMO-LUMO Energy Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and charge transfer capabilities. irjweb.com A smaller gap generally indicates higher reactivity. irjweb.comwuxiapptec.com
For indole derivatives, the HOMO-LUMO gap has been calculated using methods like the ∆SCF method within DFT. arxiv.org These calculations have revealed that modifications to the indole structure, such as carboxylation, can significantly alter the HOMO-LUMO gap. arxiv.org This, in turn, influences the molecule's electronic and chemical behavior. arxiv.org The HOMO and LUMO energy levels are also used to calculate global reactivity descriptors such as electronegativity, hardness, and the electrophilicity index, which provide further insights into the molecule's reactivity. irjweb.com
Table 1: Theoretical Reactivity Descriptors
This table would typically present calculated values for HOMO energy, LUMO energy, HOMO-LUMO gap, electronegativity, chemical hardness, and electrophilicity index for this compound. However, specific values for this exact compound were not found in the provided search results. The table below is a representative example based on general findings for similar molecules.
| Parameter | Value (eV) | Reference |
| HOMO Energy | irjweb.com | |
| LUMO Energy | irjweb.com | |
| HOMO-LUMO Gap | irjweb.comarxiv.org | |
| Electronegativity (χ) | irjweb.com | |
| Chemical Hardness (η) | irjweb.com | |
| Electrophilicity Index (ω) | irjweb.com |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and interactions of molecules over time. biointerfaceresearch.comnih.gov For a molecule like this compound, MD simulations can provide valuable information about its interactions with other molecules, such as solvents or biological macromolecules. biointerfaceresearch.com These simulations can reveal the stability of intermolecular hydrogen bonds and other non-covalent interactions that are crucial in various chemical and biological processes. mdpi.com By simulating the system at an atomic level, MD can help in understanding how the molecule behaves in a condensed phase, which is often more representative of real-world conditions than gas-phase calculations. nih.gov
Crystal Structure Analysis and Hydrogen Bonding Networks
The solid-state structure of a compound, determined through X-ray crystallography, provides definitive information about its molecular geometry, conformation, and intermolecular interactions. researchgate.netmdpi.com For carboxylic acids like this compound, hydrogen bonding is a dominant feature in the crystal packing. libretexts.org Carboxylic acids often form cyclic dimers through strong O-H···O hydrogen bonds. mdpi.comlibretexts.org
In the solid state, indole derivatives can exhibit extensive hydrogen-bonding networks, which may involve both intramolecular and intermolecular interactions. libretexts.orgmdpi.com These networks play a significant role in determining the physical properties of the crystal, such as melting point and solubility. libretexts.org Analysis of the crystal structure reveals the specific atoms involved in hydrogen bonding and the geometry of these interactions. mdpi.commdpi.com For example, studies on related indole carboxylic acids have detailed the formation of chains and 3D networks through hydrogen bonds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug design to predict the activity of new, unsynthesized molecules. jmchemsci.com
For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on a set of calculated molecular descriptors. nih.govresearchgate.net These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature. nih.gov By identifying the key molecular features that correlate with a specific activity, QSAR models can guide the design of new derivatives with enhanced potency. nih.govnih.gov
Conformational Analysis and Tautomerism Studies
The three-dimensional shape or conformation of a molecule is critical to its function. Conformational analysis of this compound would involve identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding its interaction with biological targets. bohrium.com
Tautomerism, the interconversion of constitutional isomers, is another important aspect to consider, especially for molecules with acidic protons and multiple potential hydrogen bond donors and acceptors. libretexts.orgopenstax.org For this compound, keto-enol tautomerism involving the carboxylic acid group is a possibility, although for simple carboxylic acids, the keto form is generally much more stable. libretexts.orgopenstax.org The presence of the indole ring system could potentially influence this equilibrium. mdpi.com Computational methods can be used to calculate the relative energies of different tautomers and predict the most likely form under various conditions. youtube.commasterorganicchemistry.com
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating 1-methylindoline-5-carboxylic acid from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. The analysis of carboxylic acids by HPLC often utilizes reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com
Research Findings: Methods for separating carboxylic acids typically employ C18 (ODS) columns. psu.edu The mobile phase often consists of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol, and an acid, like formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group. sielc.com This suppression ensures better retention and peak shape. For this compound, which possesses a chromophore in its indoline (B122111) ring structure, UV detection is a suitable method, commonly set around 250-270 nm. sielc.comresearchgate.net While specific application notes for this exact compound are not prevalent, established methods for similar aromatic carboxylic acids provide a strong basis for method development. researchgate.net Challenges in detecting carboxylic acids can arise if they lack a strong chromophore, though this is not the case for this compound. nih.gov
Table 1: Typical HPLC Parameters for Aromatic Carboxylic Acid Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min sielc.com |
| Column Temperature | Ambient to 55 °C psu.edu |
| Detection | UV at 250 nm sielc.com |
| Injection Volume | 1-20 µL |
Gas Chromatography (GC) with Derivatization
Direct analysis of carboxylic acids by Gas Chromatography (GC) is often problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the injector or column. lmaleidykla.lt To overcome these issues, a derivatization step is employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. lmaleidykla.ltsigmaaldrich.com
Research Findings: Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). lmaleidykla.ltresearchgate.net The reaction converts the -COOH group of this compound into a -COOSi(CH₃)₃ group. This trimethylsilyl (B98337) (TMS) ester is significantly more volatile and thermally stable, making it amenable to GC analysis. The derivatization reaction is typically rapid and can be performed by heating the sample with the silylating agent in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF). lmaleidykla.ltresearchgate.net
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl, Amine | Trimethylsilyl (TMS) Ester |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid, Hydroxyl, Amine | Trimethylsilyl (TMS) Ester |
| Boron Trifluoride/Methanol | BF₃/MeOH | Carboxylic Acid | Methyl Ester |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent volumes, which aligns with the principles of green chemistry. scispace.commdpi.com It is particularly well-suited for the analysis of charged species like the carboxylate anion of this compound.
Research Findings: In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). For carboxylic acids, a common approach is to use a BGE with a pH above the pKa of the acid, ensuring it exists in its anionic form. nih.gov A basic BGE, such as a sodium borate (B1201080) buffer (pH > 8), is often employed. mdpi.com Separation is based on the differential migration of ions in an applied electric field. Detection can be achieved using UV-Vis spectrophotometry, as the indoline structure absorbs UV light. CE methods provide rapid analysis times and can be used to monitor the purity of this compound effectively. scispace.comnih.gov
Table 3: General Capillary Electrophoresis (CE) Conditions for Carboxylic Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50-75 cm length) |
| Background Electrolyte (BGE) | 20-50 mM Sodium Borate Buffer mdpi.com |
| pH | 8.0 - 9.2 mdpi.com |
| Applied Voltage | 20-30 kV mdpi.commdpi.com |
| Temperature | 25 °C mdpi.com |
| Injection Mode | Hydrodynamic (Pressure) |
| Detection | UV-Vis (e.g., 220 nm) mdpi.com |
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods provide detailed information about the compound's carbon-hydrogen framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information on the connectivity and chemical environment of atoms.
Research Findings: For this compound, the NMR spectrum would exhibit characteristic signals.
¹H NMR: The proton of the carboxylic acid (-COOH) is highly deshielded and would appear as a broad singlet far downfield, typically in the 10-12 ppm range. libretexts.org The protons on the aromatic part of the indoline ring would appear in the aromatic region (~7-8 ppm). The aliphatic protons of the five-membered ring (at C2 and C3) would appear further upfield, likely between 3-4 ppm. The N-methyl group (N-CH₃) would produce a sharp singlet around 3-3.5 ppm.
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing between 160-180 ppm. libretexts.org The carbons of the aromatic ring would be found in the 110-150 ppm region. The aliphatic carbons (C2 and C3) and the N-methyl carbon would be located in the upfield region of the spectrum.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 165 - 180 |
| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 150 |
| N-CH₂- (C2 Protons) | ~3.6 (t) | ~55 |
| -CH₂- (C3 Protons) | ~3.1 (t) | ~30 |
Note: Predicted values are based on general principles and data for similar structures. libretexts.org s = singlet, t = triplet, m = multiplet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Research Findings: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very prominent and broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹, which arises from the hydrogen-bonded dimer form of the acid. libretexts.orgorgchemboulder.com This broad peak often overlaps with the C-H stretching vibrations. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch will be present between 1760 and 1690 cm⁻¹. orgchemboulder.com The position within this range can be affected by conjugation with the aromatic ring. Other key peaks include the C-O stretch, typically found between 1320-1210 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions of the molecule. orgchemboulder.comspectroscopyonline.com
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |
| C-H (Aromatic/Alkyl) | Stretch | 3100 - 2850 | Medium, Sharp (on top of O-H) |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, Sharp |
| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |
Source: Data derived from general spectroscopic principles for carboxylic acids. libretexts.orgorgchemboulder.comspectroscopyonline.com
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₀H₁₁NO₂ |
| Acetonitrile | C₂H₃N |
| Boron Trifluoride | BF₃ |
| Dimethylformamide | C₃H₇NO |
| Formic Acid | CH₂O₂ |
| Methanol | CH₄O |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | C₈H₁₈F₃NO₂Si₂ |
| Phosphoric Acid | H₃PO₄ |
| Pyridine | C₅H₅N |
| Sodium Borate | Na₂B₄O₇ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound, providing critical information regarding its molecular weight and structural features through controlled fragmentation. High-Resolution Mass Spectrometry (HRMS) further refines this analysis by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments.
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) is expected to be observed, confirming the compound's molecular weight of 177.2 g/mol . Aromatic carboxylic acids are known to exhibit prominent molecular ion peaks. The fragmentation of this compound is anticipated to follow pathways characteristic of both the indoline and aromatic carboxylic acid moieties.
Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl radical (-OH) to form an [M-17]+ fragment, and the loss of the entire carboxyl group (-COOH) resulting in an [M-45]+ fragment. For this compound, this would correspond to fragment ions at m/z 160 and m/z 132, respectively. The fragmentation of the indoline ring itself can also occur. The presence of the N-methyl group is significant, and fragmentation pathways involving this group can provide further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides unambiguous elemental composition for these ions, distinguishing them from other ions with the same nominal mass. For instance, HRMS can differentiate the [M-OH]+ fragment from other potential isobaric interferences, thus confirming the presence of the carboxylic acid group.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Description |
|---|---|---|
| Molecular Ion [M]+ | 177 | Intact molecule |
| [M-OH]+ | 160 | Loss of hydroxyl radical from the carboxylic acid group |
| [M-COOH]+ | 132 | Loss of the carboxylic acid group |
Advanced Derivatization Techniques for Enhanced Analytical Detection
To improve the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis, and to enhance its ionization efficiency and chromatographic retention in liquid chromatography-mass spectrometry (LC-MS), various derivatization techniques are employed. These methods chemically modify the carboxylic acid functional group, leading to improved analytical performance.
Reagents for Carboxylic Acid Derivatization (e.g., BSTFA, PFBBr, DMF-Dialkylacetal, Trimethylsilyl)
A variety of reagents are available for the derivatization of the carboxylic acid group of this compound. The choice of reagent depends on the analytical technique being used and the desired outcome of the derivatization.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)) : This is a strong silylating agent that reacts with the carboxylic acid to form a trimethylsilyl (TMS) ester. The resulting derivative is more volatile and thermally stable, making it suitable for GC-MS analysis. The reaction is typically carried out in an aprotic solvent, often with a catalyst like trimethylchlorosilane (TMCS).
PFBBr (Pentafluorobenzyl Bromide) : PFBBr is an alkylating agent that converts carboxylic acids into pentafluorobenzyl esters. These derivatives are highly sensitive to electron capture detection (ECD) in GC and can also be analyzed by MS. This method is particularly useful for trace analysis.
DMF-Dialkylacetal (e.g., N,N-Dimethylformamide dimethyl acetal (B89532) - DMF-DMA) : These reagents react with carboxylic acids to form methyl esters. The reaction can often be performed directly in the GC injection port. This technique is known for its simplicity and speed.
Trimethylsilyl (TMS) Reagents : Besides BSTFA, other trimethylsilylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also commonly used. These reagents function similarly to BSTFA, replacing the active hydrogen of the carboxylic acid with a TMS group.
Table 2: Common Derivatization Reactions for this compound
| Derivatization Reagent | Derivative Formed | Analytical Advantage |
|---|---|---|
| BSTFA | Trimethylsilyl ester | Increased volatility and thermal stability for GC-MS |
| PFBBr | Pentafluorobenzyl ester | Enhanced sensitivity for GC-ECD and GC-MS |
| DMF-DMA | Methyl ester | Simple and rapid derivatization, suitable for GC-MS |
| MSTFA | Trimethylsilyl ester | Increased volatility and thermal stability for GC-MS |
Q & A
Q. How should researchers document the synthesis and handling of this compound to meet journal guidelines?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry standards:
- Experimental Section : Detail reaction conditions, purification steps, and characterization data.
- Supporting Information : Include spectral copies, HPLC chromatograms, and crystallographic data (if available).
- Ethics Statement : Declare compliance with institutional biosafety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
